(2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol
Description
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol is a chiral pyridine derivative characterized by a propanol backbone substituted with a methyl group at the C2 position and a pyridin-2-yl moiety at the C3 position. Its stereochemistry (S-configuration at C2) confers distinct physicochemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical research. The pyridine ring enhances aromatic stability and enables π-π interactions, while the hydroxyl and methyl groups influence solubility and steric effects. Current applications include its use as a chiral intermediate in drug development and ligand design for metal-catalyzed reactions .
Properties
IUPAC Name |
(2S)-2-methyl-3-pyridin-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-11)6-9-4-2-3-5-10-9/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRWHWQRUMGVJI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-bromopyridine and magnesium in anhydrous ether. The Grignard reagent is then reacted with (S)-2-methylpropanal to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of (2S)-2-Methyl-3-pyridin-2-ylpropan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the pyridine ring to a piperidine ring.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: (2S)-2-Methyl-3-pyridin-2-ylpropan-1-one, (2S)-2-Methyl-3-pyridin-2-ylpropanoic acid
Reduction: (2S)-2-Methyl-3-piperidin-2-ylpropan-1-ol
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving alcohol dehydrogenases and oxidoreductases.
Medicine:
Drug Development: Due to its structural features, this compound is explored as a potential lead compound in the development of new drugs targeting various diseases, including neurological disorders and infections.
Industry:
Catalysis: The compound is used in catalytic processes, including asymmetric synthesis and chiral catalysis, due to its chiral nature.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Analogues in the Pyridine-Propanol Class
The following table compares (2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol with structurally related compounds from the Catalog of Pyridine Compounds (2017) and other sources:
Key Observations:
- Substituent Effects: The 2-amino group in 3-(2-Aminopyridin-3-yl)propan-1-ol increases water solubility and hydrogen-bonding capacity compared to the methyl and pyridin-2-yl groups in the target compound .
- Backbone Modifications: Compounds with propargyl alcohol backbones (e.g., 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol) exhibit alkyne reactivity for conjugation or polymerization, unlike the saturated propanol chain of the target compound .
- Non-Pyridine Analogs: 1-[(3S)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol lacks aromaticity, leading to distinct electronic properties and applications in neurological therapeutics .
Stereochemical and Functional Group Comparisons
- Chirality: The (2S) configuration in the target compound contrasts with racemic or non-chiral analogs (e.g., 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol), enhancing enantioselectivity in catalysis .
- Hydroxyl Group Placement: The terminal -OH in propanol derivatives facilitates hydrogen bonding, whereas propargyl alcohols prioritize covalent bond formation .
Research Findings and Limitations
- Synthetic Challenges : The stereoselective synthesis of this compound requires enantiopure catalysts, unlike simpler analogs .
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